molecular formula C18H23BrN4O3S B2982555 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide CAS No. 380467-37-8

2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide

Cat. No.: B2982555
CAS No.: 380467-37-8
M. Wt: 455.37
InChI Key: VAVVIAOWQRDAPK-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is a complex organic compound characterized by its bromine atom, sulfamoyl group, and hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl sulfamoyl phenyl moiety. This can be achieved through a series of reactions including sulfonation, bromination, and amide formation.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a scaled-up version of the laboratory synthesis methods, with careful control of reaction conditions to ensure purity and yield. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate.

  • Reduction: : The compound can be reduced to remove the bromine atom.

  • Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways involving sulfamoyl groups.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. The compound's ability to undergo various chemical reactions makes it a candidate for drug design and synthesis.

Industry

In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)benzamide

  • 2-bromo-N-(4-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)acetamide

Uniqueness

2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is unique due to its hexanamide group, which differentiates it from other similar compounds that may have shorter or different amide chains.

Properties

IUPAC Name

2-bromo-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O3S/c1-4-5-6-16(19)18(24)22-14-7-9-15(10-8-14)27(25,26)23-17-11-12(2)20-13(3)21-17/h7-11,16H,4-6H2,1-3H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVVIAOWQRDAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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